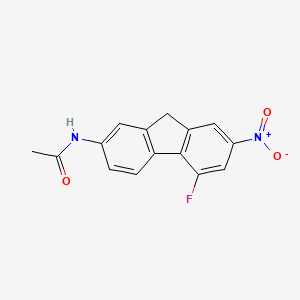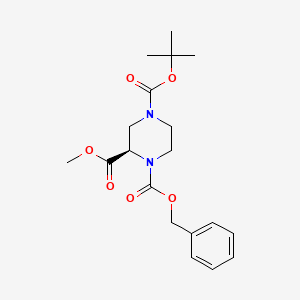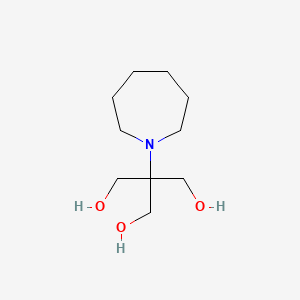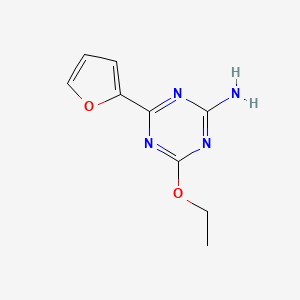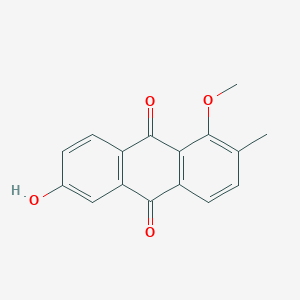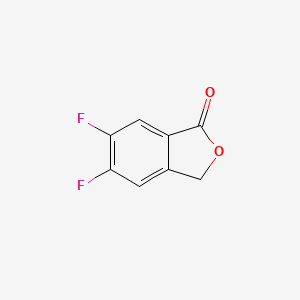
5,6-difluoroisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoroisobenzofuran-1(3H)-one is an organic compound with the molecular formula C8H4F2O2 It is a derivative of isobenzofuran, characterized by the presence of two fluorine atoms at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5,6-difluoroisobenzofuran-1(3H)-one typically begins with commercially available starting materials such as 4,5-difluorophthalic anhydride.
Reaction Conditions: One common method involves the cyclization of 4,5-difluorophthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or sulfuric acid, which facilitates the formation of the isobenzofuran ring.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5,6-Difluoroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isobenzofuran derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isobenzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 5,6-difluoroisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Research is ongoing to explore the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit interesting biological activities, including anti-inflammatory and anticancer properties.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 5,6-difluoroisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the compound, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, potentially leading to improved efficacy of fluorinated drugs.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Difluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms at different positions.
5,6-Dichloroisobenzofuran-1(3H)-one: Chlorine atoms instead of fluorine, leading to different reactivity and properties.
5,6-Dimethylisobenzofuran-1(3H)-one: Methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.
Uniqueness
5,6-Difluoroisobenzofuran-1(3H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and can influence its interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H4F2O2 |
|---|---|
Peso molecular |
170.11 g/mol |
Nombre IUPAC |
5,6-difluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
Clave InChI |
XFEYETKTESHPGS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2C(=O)O1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


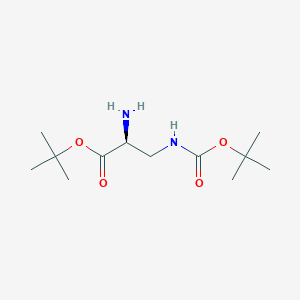
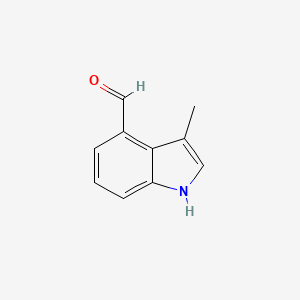
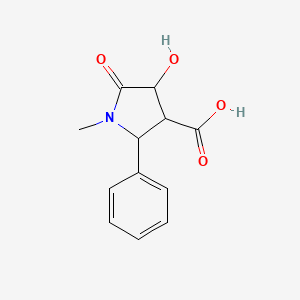
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
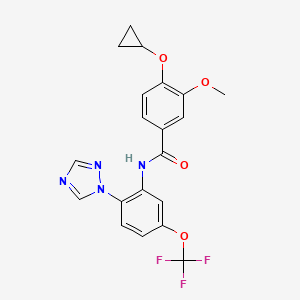
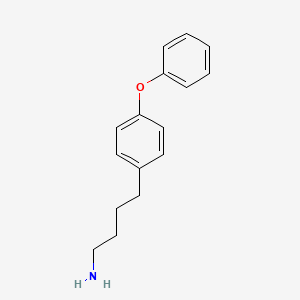
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
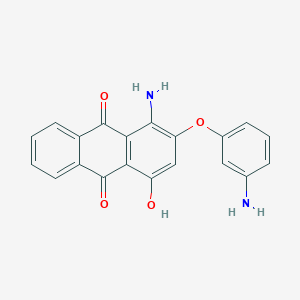
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
